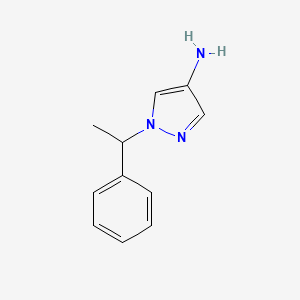

1-(1-Phenylethyl)-1H-pyrazol-4-amine

Overview

Description

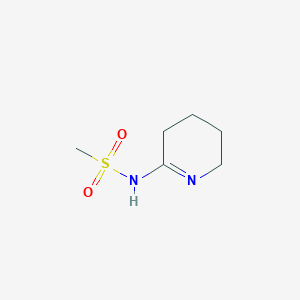

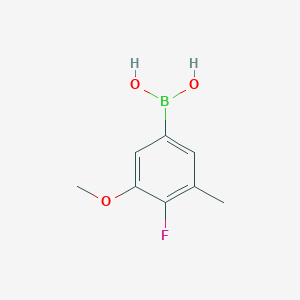

“1-(1-Phenylethyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these groups .

Chemical Reactions Analysis

Amines, like “this compound”, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Amines generally have a trigonal pyramidal shape around the nitrogen atom and can participate in hydrogen bonding .

Scientific Research Applications

Pharmacological Activities : Some derivatives of 1-(1-Phenylethyl)-1H-pyrazol-4-amine have shown considerable pharmacological activities. For example, 3,5-Diphenyl-1H-pyrazole derivatives have demonstrated sedative effects, platelet antiaggregating activity, and moderate local anesthetic, analgesic, and anti-inflammatory activities in mice and rats (Bondavalli et al., 1990).

Antitumor, Antifungal, and Antibacterial Activities : Research on pyrazole derivatives, including this compound, has identified certain compounds with significant antitumor, antifungal, and antibacterial activities. These studies focus on the structural characterization and biological evaluation of these compounds (Titi et al., 2020).

Synthesis for Drug Discovery : The synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries has been performed, highlighting the potential of these compounds as promising candidates for drug discovery (Yu et al., 2013).

Inhibition of Lung Cancer Cell Growth : Some pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown the ability to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners, suggesting their potential use in cancer treatment (Zheng et al., 2011).

Thermal Stability and Biological Activities : Amine-modified polymers derived from this compound have shown increased thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Src Inhibitors in Cancer Therapy : 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, a related class of compounds, have been identified as potent Src kinase inhibitors with significant antiviability activity against triple-negative breast cancer (TNBC) cell lines (Zhang et al., 2015).

Mechanism of Action

Target of action

Compounds with similar structures, such as etomidate, are known to interact with specific γ-aminobutyric acid type a receptor subtypes .

Biochemical pathways

Similar compounds have been found to affect the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway .

Pharmacokinetics

Similar compounds like etomidate are known to have a short-acting effect and are rapidly metabolized .

Result of action

Similar compounds have been found to have neuropharmacological potential .

Action environment

Temperature and ph value are two key factors that can affect the stereo-selectivity, activity, and stability of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1-phenylethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCAKGDLZOKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)